molecular formula C11H11NO2 B2762760 4-ethoxyquinolin-2(1H)-one CAS No. 20886-13-9

4-ethoxyquinolin-2(1H)-one

Cat. No.: B2762760
CAS No.: 20886-13-9
M. Wt: 189.214
InChI Key: CIDPWJYSHRMEOK-UHFFFAOYSA-N
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Description

4-Ethoxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by an ethoxy group attached to the fourth position of the quinolinone ring

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Safety and Hazards

The safety data sheet for a similar compound, 4-ethoxyquinolin-2-amine, suggests that it may require general first-aid measures and consultation with a physician if inhaled .

Future Directions

Future research could focus on the synthesis, characterization, and application of 4-ethoxyquinolin-2(1H)-one, given the interest in similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the quinolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted quinolinones, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-ethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis. In anticancer research, it may induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

    Quinolin-2(1H)-one: Lacks the ethoxy group, leading to different chemical properties and biological activities.

    4-Methoxyquinolin-2(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group, resulting in variations in reactivity and applications.

Uniqueness: 4-Ethoxyquinolin-2(1H)-one is unique due to the presence of the ethoxy group, which influences its chemical reactivity and enhances its potential applications in various fields. This structural modification can lead to improved biological activity and better pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

4-ethoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-10-7-11(13)12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPWJYSHRMEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 6 g. of quinoline-2,4-dione in 50 ml. of dimethylacetamide is added 1.6 g. of sodium hydride (56% in mineral oil, pentane washed). The mixture is then stirred at room temperature for 90 minutes and 6 g. of ethyliodide is added and the resulting mixture is heated briefly at 35° C. followed by stirring at ambient temperature for 18 hours. The precipitate which forms is recovered by filtering and the filtrate is poured into 200 ml. of water and the resulting precipitate also recovered by filtering and dried. The two filter cakes above obtained are combined and crystallized from methanol to obtain 4-ethoxyquinolin-2(1H)-one, m.p. 223°-226° C.
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